molecular formula C21H27NO5S2 B2421392 3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine CAS No. 441740-47-2

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine

Cat. No. B2421392
CAS RN: 441740-47-2
M. Wt: 437.57
InChI Key: HKQRZCQREBPHFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine is a chemical compound with the molecular formula C20H25NO4S. It is a thiazolidine-based compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Antiproliferative Applications

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine and its derivatives have been studied for their potential antiproliferative effects against various human cancer cell lines. For instance, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives synthesized with different substituted aromatic sulfonyl chlorides and alkyl halides showed potent antiproliferative activity on carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The importance of the nitro group on the thiazolidinone moiety and the dominant role of the fourth position of the substituted aryl ring in antiproliferative activity were confirmed (Chandrappa et al., 2008).

Chemiluminescence and Synthesis Applications

Thiazolidine derivatives have been explored for their unique chemiluminescent properties and synthetic applications. For instance, sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, derived from thiazolidine, were studied for base-induced chemiluminescence. These dioxetanes were sufficiently stable thermally to permit handling at room temperature and showed potential for various applications due to their light-emitting properties (Watanabe et al., 2010).

Anticancer and VEGFR-2 Inhibitor Applications

Novel sulfonamides with a 3,4-dimethoxyphenyl moiety, closely related to the core structure of interest, were synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines, including human hepatocellular carcinoma (HepG2), human medulloblastoma (Daoy), human cervical cancer (HeLa), and human colon cancer (HT-29). Additionally, the most active derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, indicating potential applications in cancer treatment and research (Ghorab et al., 2016).

Antibacterial Applications

Furthermore, the synthesis of 1,3-thiazolidine nucleoside analogues and their demonstrated significant antibacterial activity against human pathogens shed light on the potential of thiazolidine derivatives in addressing bacterial infections. These compounds, with free NH groups in the pyrimidine moiety, exhibited significant activity against a variety of standard strains, highlighting their potential as therapeutic agents (Sriharsha et al., 2006).

properties

IUPAC Name

3-(4-butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S2/c1-4-5-13-27-16-6-9-18(10-7-16)29(23,24)22-12-14-28-21(22)19-15-17(25-2)8-11-20(19)26-3/h6-11,15,21H,4-5,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQRZCQREBPHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Butoxyphenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine

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